molecular formula C11H18N4O2 B2619100 5-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1856070-52-4

5-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2619100
CAS RN: 1856070-52-4
M. Wt: 238.291
InChI Key: YPVSTYBYGHOYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide, also known as THF-AEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. THF-AEP is a pyrazole derivative that has been synthesized using a specific method.

Mechanism of Action

5-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide exerts its effects through the inhibition of specific enzymes and proteins. It has been found to inhibit COX-2, an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of STAT3, a protein that is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been found to improve glucose uptake and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

5-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound also exhibits low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of 5-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of this compound as a drug delivery system for the treatment of brain diseases. Another potential direction is the study of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

5-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has been synthesized using a specific method that involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with ethyl bromoacetate, followed by the addition of tetrahydrofuran-2-carboxaldehyde, and then reduction with sodium borohydride. The resulting product is this compound, which is a white crystalline powder.

Scientific Research Applications

5-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

5-amino-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-2-15-10(12)6-9(14-15)11(16)13-7-8-4-3-5-17-8/h6,8H,2-5,7,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVSTYBYGHOYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NCC2CCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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